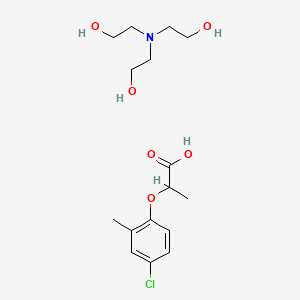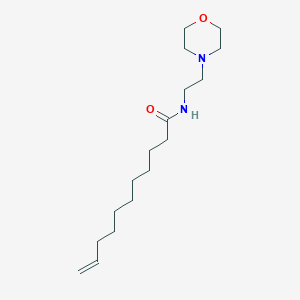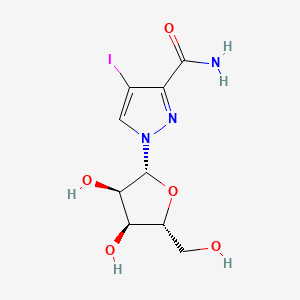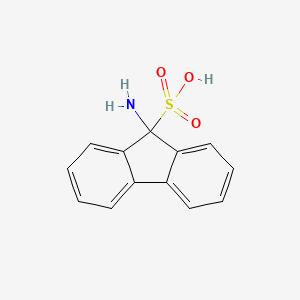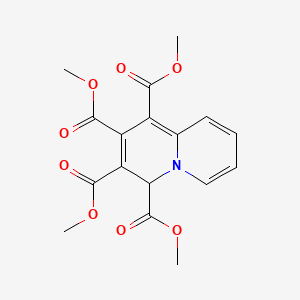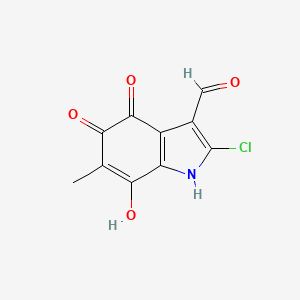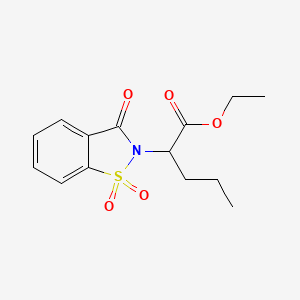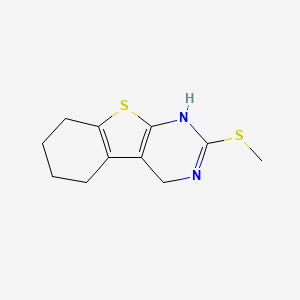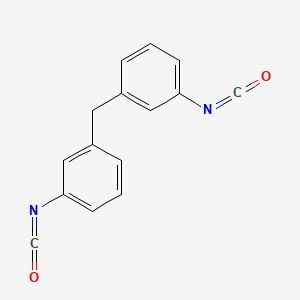
Benzene, 1,1'-(1,2-ethanediyl)bis(3-isocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is an organic compound that belongs to the class of aromatic isocyanates. This compound is characterized by the presence of two benzene rings connected by an ethanediyl bridge, each substituted with an isocyanate group at the 3-position. It is used in various industrial applications, particularly in the production of polyurethanes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) typically involves the reaction of 1,1’-(1,2-ethanediyl)bis(3-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
- Dissolve 1,1’-(1,2-ethanediyl)bis(3-aminobenzene) in an inert solvent such as toluene.
- Add phosgene gas to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is carried out in large-scale reactors equipped with safety measures to handle phosgene. The process involves continuous feeding of the starting materials and phosgene into the reactor, followed by purification steps to isolate the final product.
化学反应分析
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes under mild conditions.
Amines: React with isocyanate groups to form ureas, typically at room temperature.
Water: Reacts with isocyanate groups to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose.
科学研究应用
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity with various functional groups.
作用机制
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) involves the reactivity of the isocyanate groups with nucleophiles. The isocyanate groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is exploited in the production of polyurethanes and other polymeric materials.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis(4-isocyanato-): Similar structure but with isocyanate groups at the 4-position.
Benzene, 1,1’-(1,2-ethanediyl)bis(2-isocyanato-): Similar structure but with isocyanate groups at the 2-position.
Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-): Similar structure but with methyl groups instead of isocyanate groups.
Uniqueness
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is unique due to the specific positioning of the isocyanate groups at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This unique structure makes it particularly useful in the synthesis of specialized polyurethanes and other polymeric materials.
属性
CAS 编号 |
71866-00-7 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
1-isocyanato-3-[(3-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-5-1-3-12(8-14)7-13-4-2-6-15(9-13)17-11-19/h1-6,8-9H,7H2 |
InChI 键 |
MQHHVUSURHEZLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=C=O)CC2=CC(=CC=C2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


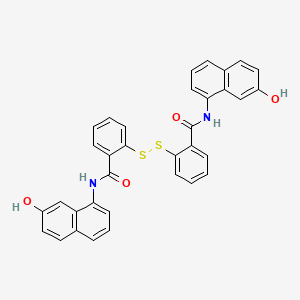
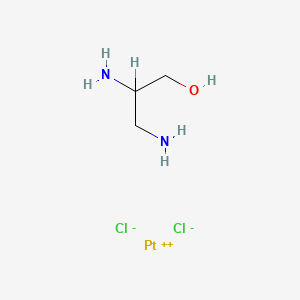

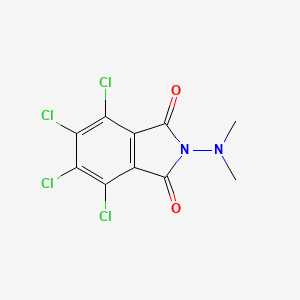
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
